5-(1-Ethyl-1-methylpentyl)-5H-tetrazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86842-37-7 |
|---|---|
Molecular Formula |
C9H18N4 |
Molecular Weight |
182.27 g/mol |
IUPAC Name |
5-(3-methylheptan-3-yl)-2H-tetrazole |
InChI |
InChI=1S/C9H18N4/c1-4-6-7-9(3,5-2)8-10-12-13-11-8/h4-7H2,1-3H3,(H,10,11,12,13) |
InChI Key |
PPOKGFJQUSVGMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC)C1=NNN=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 1 Ethyl 1 Methylpentyl 5h Tetrazole and Analogous 5 Alkyltetrazoles
Historical Perspectives on 5-Substituted Tetrazole Synthesis
The journey to develop efficient and safe methods for synthesizing 5-substituted tetrazoles has been marked by innovation and the overcoming of significant challenges. Early methods laid the groundwork for the more sophisticated strategies used today.
Early Approaches and Associated Challenges
The first synthesis of a tetrazole derivative was accomplished by Swedish chemist J. A. Bladin in 1885. nih.gov Early methods for the formation of the tetrazole ring often involved the use of highly toxic and explosive reagents, such as hydrazoic acid (HN₃). wikipedia.orgresearchgate.net These reactions typically required harsh conditions, including high temperatures and pressures, and often resulted in low yields.
One of the earliest and most fundamental methods for synthesizing 5-substituted-1H-tetrazoles is the reaction of an organic nitrile with an azide (B81097). researchgate.net However, these early approaches were fraught with difficulties. The use of free hydrazoic acid posed a significant safety risk due to its explosive nature. Additionally, the reaction conditions were often not conducive to substrates with sensitive functional groups, thereby limiting the scope and applicability of these methods. The inherent dangers and limitations of these early synthetic routes spurred the search for safer and more versatile methodologies.
Modern Convergent Synthetic Strategies
Contemporary approaches to the synthesis of 5-substituted tetrazoles have focused on developing convergent, efficient, and safer reactions. These modern strategies often employ milder reaction conditions and a broader range of substrates, making them more suitable for the synthesis of complex molecules like 5-(1-Ethyl-1-methylpentyl)-5H-tetrazole.
[3+2] Cycloaddition Reactions with Azide Donors
The [3+2] cycloaddition reaction between a nitrile and an azide source remains the most common and versatile method for the synthesis of 5-substituted tetrazoles. nih.govnih.gov This reaction involves the 1,3-dipolar cycloaddition of an azide ion to the carbon-nitrogen triple bond of a nitrile. nih.gov Modern variations of this reaction have focused on using safer azide sources and employing catalysts to improve reaction rates and yields.
The cornerstone of modern 5-substituted tetrazole synthesis is the [3+2] cycloaddition of nitriles with an azide source. nih.govresearchgate.netnih.gov This method, first described by Hantzsch and Vagt in 1901, involves the reaction of a nitrile with an azide, typically sodium azide, in the presence of a proton source or a Lewis acid. nih.govacs.org The role of the acid is to activate the nitrile, making it more susceptible to nucleophilic attack by the azide ion. youtube.com
A variety of catalysts have been developed to facilitate this reaction, including various zinc salts, which have been shown to be effective in aqueous solutions. organic-chemistry.org The use of water as a solvent is a significant advantage, offering a more environmentally benign approach compared to traditional organic solvents like DMF. nih.gov The general mechanism involves the coordination of the Lewis acid to the nitrile nitrogen, followed by the attack of the azide anion and subsequent cyclization to form the tetrazole ring. youtube.com
| Reactants | Catalyst/Conditions | Product | Key Features |
| Organic Nitrile, Sodium Azide | Lewis Acid (e.g., ZnCl₂) or Brønsted Acid, Solvent (e.g., DMF, water) | 5-Substituted-1H-tetrazole | Versatile, widely applicable, improved safety with modern catalysts. |
| Aryl/Vinyl Bromide, K₄[Fe(CN)₆] | Palladium catalyst, Microwave irradiation | Aryl/Vinyl Tetrazole | One-pot transformation from aryl halides. organic-chemistry.org |
| Amides | Diphenyl phosphorazidate | 1,5-Disubstituted or 5-substituted 1H-tetrazoles | Avoids toxic and explosive reagents. organic-chemistry.org |
The scope of the [3+2] cycloaddition reaction has been expanded to include substrates other than nitriles. Organic thiocyanates and cyanamides can also serve as the one-carbon component in the cycloaddition with azides to form 5-substituted tetrazoles. organic-chemistry.org These reactions proceed under similar conditions to the nitrile-azide cycloadditions, often catalyzed by zinc salts in water. organic-chemistry.org This versatility allows for the synthesis of a wider range of tetrazole derivatives with diverse functionalities.
Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient construction of complex molecules from simple starting materials in a single step. The Ugi and Passerini reactions, traditionally used for the synthesis of α-amino acid derivatives, have been adapted for the synthesis of tetrazoles. nih.govbeilstein-journals.org
In the Ugi tetrazole four-component reaction (UT-4CR), an isocyanide, an oxo component (aldehyde or ketone), an amine, and hydrazoic acid react to form α-aminomethyl tetrazoles. acs.orgbeilstein-journals.org This reaction offers a high degree of molecular diversity as each of the four components can be varied. Similarly, the Passerini three-component reaction (PT-3CR) can be utilized to synthesize tetrazole building blocks. beilstein-journals.org These MCRs provide a convergent and atom-economical route to highly substituted tetrazole derivatives.
| Reaction | Components | Product | Advantages |
| Ugi Tetrazole (UT-4CR) | Isocyanide, Oxo component, Amine, Hydrazoic acid | α-Aminomethyl tetrazoles | High diversity, convergent synthesis. acs.org |
| Passerini Tetrazole (PT-3CR) | Isocyanide, Oxo component, Hydrazoic acid | Tetrazole building blocks | Efficient synthesis of functionalized tetrazoles. beilstein-journals.org |
Isocyanide-Based Methodologies
Isocyanide-based multicomponent reactions (IMCRs) offer a convergent and efficient pathway to complex tetrazole structures. researchgate.netscilit.com These reactions, such as the Ugi-azide four-component reaction (UA-4CR), allow for the rapid assembly of 1,5-disubstituted tetrazoles from readily available starting materials. researchgate.netbeilstein-journals.org
The general Ugi-azide reaction involves the condensation of an aldehyde or ketone, an amine, an isocyanide, and an azide source, typically trimethylsilyl (B98337) azide (TMSN₃). researchgate.netbeilstein-journals.org This one-pot process facilitates the formation of multiple bonds in a single step, leading to a high degree of molecular diversity. For the synthesis of 5-alkyltetrazoles, an aliphatic aldehyde or ketone would be a key starting component.
A notable variation is the Passerini-azide three-component reaction (PA-3CR), which provides another route to tetrazole synthesis. researchgate.net While powerful for creating diverse libraries of compounds, the scope of these isocyanide-based methods can be limited by the availability of the isocyanide reagents. nih.gov
Amidrazone and Amidines as Precursors
The use of amidrazones and amidines represents a classical and effective approach to the synthesis of 5-substituted tetrazoles.
Amidrazones: The diazotization of amidrazones is a well-established method for preparing 5-substituted-1H-tetrazoles. dergipark.org.trthieme-connect.de This process involves treating an amidrazone with nitrous acid, typically generated in situ from sodium nitrite in an acidic medium. thieme-connect.de The reaction proceeds through the formation of an imidoyl azide intermediate, which then cyclizes to the tetrazole ring. dergipark.org.tr This methodology is versatile, with yields generally ranging from good to excellent. thieme-connect.de
Amidines: Amidines can also serve as precursors for tetrazole synthesis. Reactions involving N-unsubstituted amidines with an amine and sodium azide in acetic acid have been reported. thieme-connect.de More recently, methods have been developed that utilize fluorosulfuryl azide (FSO₂N₃) to rapidly convert amidines into tetrazole derivatives under mild, aqueous conditions. researchgate.netorganic-chemistry.org
Catalytic Systems in 5-Substituted Tetrazole Synthesis
The development of catalytic systems has been instrumental in improving the efficiency, safety, and environmental profile of tetrazole synthesis. The most common route, the [3+2] cycloaddition of nitriles with azides, often requires high temperatures and long reaction times, which can be mitigated by the use of catalysts. organic-chemistry.orgresearchgate.net
Lewis Acid Catalysis (e.g., Zn(II), Cu(II), In(III), ZrOCl₂)
Lewis acids are widely employed to catalyze the [3+2] cycloaddition reaction between nitriles and sodium azide. dergipark.org.tr By coordinating to the nitrile nitrogen, the Lewis acid activates the nitrile group towards nucleophilic attack by the azide, thereby lowering the activation energy of the reaction. organic-chemistry.org
A variety of Lewis acids have been proven effective, including:
Zinc(II) salts: Zinc salts, such as ZnBr₂ and ZnCl₂, are common catalysts for this transformation, often providing good to excellent yields. dergipark.org.trorganic-chemistry.org The use of zinc salts is considered a relatively safe and cost-effective option.
Copper(II) compounds: Copper(II) catalysts, such as those immobilized on silica (B1680970), have been utilized for the synthesis of 5-substituted 1H-tetrazoles. dergipark.org.tr Copper-catalyzed systems can offer advantages in terms of catalyst recovery and reuse.
Other Lewis Acids: Other metal salts and complexes based on In(III) and ZrOCl₂ have also been investigated as catalysts for this reaction, expanding the toolkit available to synthetic chemists.
The table below summarizes the application of various Lewis acid catalysts in the synthesis of 5-substituted tetrazoles.
| Catalyst | Substrate Scope | Typical Conditions | Ref. |
| ZnBr₂ | Aromatic and aliphatic nitriles | DMF, 120-130 °C | dergipark.org.tr |
| Cu(II)-immobilized | Aromatic and aliphatic nitriles | DMSO, heat | dergipark.org.tr |
| TMSOTf | Ketones, enones with TMSN₃ | ACN, room temp. | beilstein-journals.org |
| BF₃·OEt₂ | Ketones, enones with TMSN₃ | DCM, room temp. | beilstein-journals.org |
Transition Metal-Catalyzed Routes (e.g., Palladium-catalyzed)
Transition metal catalysis, particularly with palladium, has opened up new avenues for the synthesis of 5-substituted tetrazoles. researchgate.netresearchgate.net These methods often involve cross-coupling reactions or one-pot tandem processes.
For instance, a novel method involves a one-pot reaction of aryl halides with K₄[Fe(CN)₆] as a non-toxic cyanide source, followed by a [2+3]-cycloaddition with NaN₃, catalyzed by palladium nanoparticles supported on chitosan-zeolite. researchgate.net This approach provides high yields and allows for easy catalyst recovery and reuse. researchgate.net Palladium-catalyzed reactions can also be employed in the functionalization of the tetrazole ring itself. organic-chemistry.org
Organocatalysis and Metal-Free Protocols (e.g., L-proline)
In the pursuit of greener and more sustainable synthetic methods, organocatalysis has emerged as a powerful alternative to metal-based catalysis. thieme-connect.com L-proline, a naturally occurring amino acid, has been identified as an efficient organocatalyst for the synthesis of 5-substituted 1H-tetrazoles. thieme-connect.comorganic-chemistry.orgresearchgate.net
This method involves the [3+2] cycloaddition of various organic nitriles with sodium azide, catalyzed by L-proline. organic-chemistry.orgresearchgate.net The reaction is typically carried out in a solvent like DMF at elevated temperatures, affording high yields of the desired tetrazoles. organic-chemistry.org The key advantages of this protocol include:
Environmental friendliness: It avoids the use of toxic and hazardous metal catalysts. thieme-connect.comresearchgate.net
Cost-effectiveness: L-proline is an inexpensive and readily available catalyst. organic-chemistry.orgresearchgate.net
Simple procedure: The experimental setup and workup are straightforward. thieme-connect.comorganic-chemistry.org
Broad substrate scope: The method is applicable to a wide range of aliphatic and aromatic nitriles. thieme-connect.comorganic-chemistry.org
The proposed mechanism for the L-proline catalyzed reaction involves the activation of the nitrile by the acidic proton of L-proline, facilitating the nucleophilic attack of the azide ion.
Atom Economy and Green Chemistry Principles in Synthetic Design for this compound
The principles of green chemistry and atom economy are increasingly important considerations in the design of synthetic routes for pharmaceuticals and other fine chemicals. The synthesis of this compound is no exception, with a focus on minimizing waste, avoiding hazardous reagents, and maximizing the incorporation of starting material atoms into the final product.
The [3+2] cycloaddition of a nitrile with an azide to form a tetrazole is an inherently atom-economical reaction, as all the atoms from both reactants are incorporated into the final product. This reaction is a prime example of an addition reaction that aligns well with the principles of green chemistry.
Several of the discussed synthetic methodologies offer significant green chemistry advantages:
Organocatalysis: L-proline catalysis, in particular, stands out as an environmentally benign option, as it is a non-toxic, biodegradable, and readily available catalyst. thieme-connect.comresearchgate.net This avoids the environmental and health concerns associated with heavy metal catalysts.
Safer Reagents: The use of K₄[Fe(CN)₆] as a cyanide source in palladium-catalyzed reactions is a safer alternative to more toxic cyanide reagents. researchgate.net
One-Pot Reactions: Multicomponent reactions, such as the Ugi-azide reaction, and one-pot tandem reactions minimize the number of separate reaction and purification steps, which in turn reduces solvent usage and waste generation. beilstein-journals.org
By prioritizing these greener synthetic strategies, the production of this compound and its analogs can be achieved in a more sustainable and environmentally responsible manner.
Regioselectivity Control in N-Substitution of 5-Substituted Tetrazoles
The N-substitution of 5-substituted tetrazoles is a critical process in the synthesis of a wide array of biologically active compounds. A significant challenge in this process is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the tetrazole ring, leading to the formation of two distinct regioisomers. The ratio of these isomers is influenced by a complex interplay of factors including the nature of the substituent at the 5-position, the electrophile, the reaction conditions, and the underlying reaction mechanism. researchgate.netrsc.org
Detailed research has shown that both kinetic and thermodynamic factors play a crucial role in determining the final product distribution. researchgate.net Density Functional Theory (DFT) calculations have been employed to understand the transition state barriers and the thermodynamic stability of the resulting N1 and N2-substituted products. researchgate.netmdpi.com
The steric hindrance of the substituent at the C5 position and the alkylating agent can significantly impact the regiochemical outcome. rsc.org Generally, bulkier substituents tend to favor the formation of the less sterically hindered N2-isomer. However, this is not the sole determining factor, and variations in nucleophilic substitution mechanisms (first-order vs. second-order) can lead to unexpected regioselectivities that cannot be explained by steric hindrance alone. researchgate.netrsc.org
The choice of solvent and base is also paramount in directing the regioselectivity of N-alkylation. For instance, the alkylation of 5-R-tetrazoles with 3-chlorobut-2-en-1-ol in 1,2-dichloroethane catalyzed by boron trifluoride—diethyl ether complex resulted in a high preference for the 2-substituted isomer (≥99%). researchgate.net Similarly, reactions of 5-substituted NH-tetrazoles with alcohols in the superacid CF3SO3H have demonstrated that the structure of both the tetrazole and the alcohol dramatically influences the reaction's selectivity. researchgate.net For tetrazoles with phenyl, electron-donating aryl, or benzyl groups at the 5-position, alkylation with various alcohols in CF3SO3H preferentially affords 2-alkyl-2H-tetrazoles. researchgate.net
A method involving the diazotization of aliphatic amines has been reported to preferentially form 2,5-disubstituted tetrazoles. researchgate.netrsc.org This method generates a transient alkyl diazonium intermediate that acts as the alkylating agent. rsc.org While the 2,5-disubstituted product is typically favored, the 1,5-disubstituted isomer can also be isolated in several cases. rsc.org The regioselectivity in these reactions is highly variable and is not solely dependent on steric factors. rsc.org
The table below summarizes the influence of various factors on the regioselectivity of N-substitution in 5-substituted tetrazoles based on research findings.
| Factor | Condition | Predominant Isomer | Reference(s) |
| Reaction Type | Alkylation with 3-chlorobut-2-en-1-ol in 1,2-dichloroethane with BF3 · Et2O | N2-substituted (≥99%) | researchgate.net |
| Alkylation of 5-aryl or 5-benzyl tetrazoles with alcohols in CF3SO3H | N2-substituted | researchgate.net | |
| Diazotization of aliphatic amines | N2-substituted (preferential) | researchgate.netrsc.org | |
| Computational Analysis | DFT calculations considering transition state barriers and product stability | Varies (dependent on kinetic vs. thermodynamic control) | researchgate.net |
| Substitution Mechanism | Differences in first-order vs. second-order nucleophilic substitution | Influences regioselectivity beyond simple steric hindrance | researchgate.netrsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 1 Ethyl 1 Methylpentyl 5h Tetrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 5-(1-Ethyl-1-methylpentyl)-5H-tetrazole, a combination of ¹H, ¹³C, and nitrogen NMR provides a complete picture of its structure.
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the ethyl, methyl, and pentyl groups attached to the quaternary carbon. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the adjacent tetrazole ring. In a typical deuterated solvent like CDCl₃, the spectrum is expected to show distinct multiplets for each proton environment.
The absence of a signal in the downfield region (typically above 10 ppm) confirms the substitution at the N5 position of the tetrazole ring, as there is no N-H proton present in the 5H-tautomer. researchgate.net The signals for the alkyl protons would appear in the upfield region (0.8-2.5 ppm).
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| CH₃ (methyl) | ~1.3 | s | - | 3H |
| CH₂ (ethyl) | ~2.0 | q | ~7.5 | 2H |
| CH₃ (ethyl) | ~0.9 | t | ~7.5 | 3H |
| CH₂ (pentyl, α) | ~1.9 | t | ~7.5 | 2H |
| CH₂ (pentyl, β, γ) | ~1.3-1.4 | m | - | 4H |
| CH₃ (pentyl, δ) | ~0.9 | t | ~7.3 | 3H |
Note: This data is predicted based on analogous structures. 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, and 'm' denotes multiplet.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A key signal in the spectrum of this compound is the resonance for the C5 carbon of the tetrazole ring, which is expected to appear significantly downfield (around 155-165 ppm) due to its attachment to four nitrogen atoms. rsc.org The quaternary carbon of the alkyl substituent would also have a characteristic chemical shift.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C5 (tetrazole ring) | ~160 |
| C (quaternary) | ~70 |
| CH₃ (methyl) | ~25 |
| CH₂ (ethyl) | ~30 |
| CH₃ (ethyl) | ~8 |
| CH₂ (pentyl, α) | ~40 |
| CH₂ (pentyl, β) | ~28 |
| CH₂ (pentyl, γ) | ~22 |
| CH₃ (pentyl, δ) | ~14 |
Note: This data is predicted based on analogous structures.
Direct observation of nitrogen nuclei through ¹⁴N or ¹⁵N NMR spectroscopy offers invaluable information about the electronic environment of the tetrazole ring. acs.org However, ¹⁴N NMR is often hampered by broad signals due to the quadrupolar nature of the ¹⁴N nucleus. acs.org
¹⁵N NMR, while less sensitive, provides sharper signals and is more informative. conicet.gov.ar For 5-substituted tetrazoles, the chemical shifts of the four nitrogen atoms are distinct and sensitive to the nature of the substituent. conicet.gov.ar In 5H-tetrazoles, the nitrogen atoms are expected to resonate in a characteristic range. The use of ¹⁵N-enriched samples or advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can aid in the assignment of these signals. acs.orgconicet.gov.ar The study of various tetrazole derivatives has shown that N-alkylation significantly influences the ¹⁵N chemical shifts. conicet.gov.ar
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the vibrational modes of the alkyl groups and the characteristic absorptions of the tetrazole ring.
Key expected vibrational frequencies include:
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arising from the methyl and methylene (B1212753) groups of the alkyl substituent. researchgate.net
Tetrazole ring stretching: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of C=N and N=N stretching vibrations within the tetrazole ring. researchgate.netpnrjournal.com
Ring vibrations: Additional absorptions between 900 and 1200 cm⁻¹ can be attributed to the breathing and other vibrations of the tetrazole ring structure. pnrjournal.comresearchgate.net
The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ further supports the 5H-tetrazole tautomeric form. researchgate.net
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| C-H (Alkyl) Stretch | 2850-3000 | Strong |
| C=N, N=N (Tetrazole) Stretch | 1400-1600 | Medium-Weak |
| Tetrazole Ring Vibrations | 900-1200 | Medium-Weak |
Note: This data is predicted based on general spectroscopic data for tetrazole derivatives. researchgate.netpnrjournal.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
HRMS is essential for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₁₈N₄), the calculated monoisotopic mass is 182.15315 Da. uni.lu HRMS analysis would confirm this exact mass, thereby validating the molecular formula. nih.govcopernicus.org
The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for 5-alkyl tetrazoles involve the loss of nitrogen gas (N₂) and subsequent fragmentation of the alkyl chain. The stability of the resulting carbocation would influence the fragmentation pattern.
Predicted HRMS Data
Molecular Formula: C₉H₁₈N₄
Calculated Monoisotopic Mass: 182.15315 Da uni.lu
Predicted [M+H]⁺: 183.16043 Da uni.lu
Predicted [M+Na]⁺: 205.14237 Da uni.lu
X-ray Diffraction Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. growingscience.com While specific X-ray data for this compound is not available, studies on similar 5-substituted tetrazoles provide insights into the expected structural features. growingscience.comresearchgate.net
The analysis would reveal precise bond lengths, bond angles, and torsional angles within the molecule. The tetrazole ring is expected to be planar. The bulky 1-ethyl-1-methylpentyl group at the C5 position will likely adopt a staggered conformation to minimize steric strain. In the solid state, intermolecular interactions, such as van der Waals forces, would govern the crystal packing. Unlike 1H-tetrazoles, which can form strong hydrogen bonds, the 5H-tautomer lacks a proton on the ring, limiting its hydrogen bonding capability. growingscience.comresearchgate.net
Single-Crystal X-ray Analysis of 5-Substituted Tetrazoles
Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.
While a crystal structure for this compound has not been reported, the analysis of other 5-substituted tetrazoles reveals common structural motifs. The tetrazole ring itself is planar, and the bond lengths and angles within the ring are characteristic of its aromatic nature. rsc.org In the solid state, 5-substituted-1H-tetrazoles often exhibit extensive hydrogen bonding networks, where the N-H proton of one tetrazole ring interacts with a nitrogen atom of an adjacent molecule. nih.gov For instance, the crystal structure of 5-(4-bromophenyl)-1H-tetrazole has been verified through single-crystal X-ray analysis, confirming the connectivity and intermolecular interactions. rsc.org
The nature of the substituent at the C5 position plays a significant role in the resulting crystal packing. In the case of this compound, the bulky and flexible alkyl group would likely influence the packing arrangement, potentially leading to a less dense structure compared to tetrazoles with smaller, planar substituents.
Below is a representative table of crystallographic data for a generic 5-substituted tetrazole, illustrating the type of information obtained from a single-crystal X-ray analysis.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 1005 |
| Z | 4 |
| Density (calculated) | 1.35 g/cm³ |
| Hydrogen Bond (D-H···A) | N-H···N |
This is an illustrative data table for a representative 5-substituted tetrazole and does not represent the actual data for this compound.
Computational Chemistry and Theoretical Investigations of 5 1 Ethyl 1 Methylpentyl 5h Tetrazole and Its Derivatives
Structure-Activity Relationships in Non-Pharmacological Applications
While the pharmacological activities of tetrazole derivatives have been extensively explored, their non-pharmacological applications are a growing field of scientific inquiry. The unique structural and chemical properties of the tetrazole ring, conferred by its high nitrogen content and aromaticity, make it a valuable moiety in materials science and agriculture. Computational and theoretical studies play a crucial role in understanding and predicting the structure-activity relationships (SAR) of tetrazole derivatives, including 5-(1-Ethyl-1-methylpentyl)-5H-tetrazole, in these non-medicinal contexts.
Tetrazole derivatives are notable for their high positive heats of formation, a consequence of the numerous N-N and C-N bonds within the heterocyclic ring. mdpi.comnih.gov This characteristic makes them promising candidates for high-energy-density materials (HEDMs) and components in gas-generating systems, such as those used in automotive airbags. nih.govsciencemadness.orgresearchgate.net The performance of these materials is intrinsically linked to their molecular structure.
The introduction of specific functional groups onto the tetrazole ring is a key strategy for tuning the energetic properties of these compounds. For instance, the addition of nitro groups (-NO2) can significantly increase the density and detonation performance of tetrazole-based materials. researchgate.net Conversely, amino groups (-NH2) can also enhance energetic properties while sometimes improving thermal stability. mdpi.comresearchgate.netmdpi.com The formation of salts, particularly with nitrogen-rich cations like hydrazinium (B103819) or guanidinium, is another effective method to create highly energetic and often more stable compounds. nih.govbibliotekanauki.pl
The alkyl substituent at the 5-position of the tetrazole ring, such as the 1-ethyl-1-methylpentyl group in the title compound, also plays a critical role. While not an energetic group itself, the alkyl chain can influence the physical properties of the material. It can act as a spacer, which may increase thermal stability and reduce sensitivity to impact and friction, crucial safety considerations for energetic materials. dtic.mil The length and branching of the alkyl chain can also impact the compound's solubility and crystal packing, which in turn affects its density and performance. nih.govresearchgate.net
| Structural Modification | Effect on Property | Rationale | Reference |
|---|---|---|---|
| Introduction of Nitro (-NO2) Group | Increased density and detonation velocity | Increases oxygen balance and molecular density. | researchgate.net |
| Introduction of Amino (-NH2) Group | Can enhance energetic performance and thermal stability | Increases nitrogen content and potential for hydrogen bonding. | mdpi.comresearchgate.net |
| Salt Formation (e.g., with hydrazinium) | Increased detonation velocity and thermal stability | Creates a high-nitrogen salt with favorable energetic properties. | bibliotekanauki.pl |
| Introduction of an Alkyl Spacer | Increased thermal stability and reduced sensitivity | Separates energetic moieties, reducing intermolecular stress. | dtic.mil |
| Variation in Alkyl Chain Length/Branching | Altered solubility and crystal packing | Affects intermolecular forces and the efficiency of crystal lattice packing. | nih.govresearchgate.net |
In the agricultural sector, tetrazole derivatives have shown potential as plant growth regulators, herbicides, and fungicides. thieme-connect.comlifechemicals.com The biological activity in these applications is highly dependent on the nature of the substituents on the tetrazole ring. While specific SAR studies on 5-alkyl-tetrazoles in agriculture are not extensively documented, general principles from related compounds can be inferred.
The tetrazole ring is often considered a bioisostere of a carboxylic acid group, meaning it can mimic the biological activity of carboxylic acid-containing compounds due to similar acidic properties and spatial arrangement. researchgate.netresearchgate.net This bioisosteric relationship is a cornerstone of its application in designing bioactive molecules. The lipophilicity, or fat-solubility, of the molecule, which is significantly influenced by the alkyl substituent, is a critical factor in its ability to penetrate plant tissues and exert its effect. The 1-ethyl-1-methylpentyl group, being a bulky and non-polar substituent, would be expected to confer a high degree of lipophilicity to the parent molecule.
| Structural Feature | Influence on Agricultural Activity | Underlying Principle | Reference |
|---|---|---|---|
| Tetrazole Ring | Acts as a bioisostere of carboxylic acids. | Mimics the functional group of many natural and synthetic bioactive compounds. | researchgate.netresearchgate.net |
| 5-Alkyl Substituent | Modulates lipophilicity, affecting uptake and transport in plants. | The size and nature of the alkyl group determine the overall polarity of the molecule. | researchgate.net |
| Symmetrical Structure | Can lead to higher inhibitory action in some cases. | Symmetry can enhance binding to specific biological targets. | thieme-connect.com |
Due to a lack of specific experimental data for this compound in non-pharmacological applications, the above structure-activity relationships are based on general studies of 5-substituted tetrazole derivatives. Further computational and experimental investigations are necessary to elucidate the specific properties and potential applications of this particular compound.
Chemical Reactivity and Functionalization of 5 1 Ethyl 1 Methylpentyl 5h Tetrazole
Electrophilic and Nucleophilic Reactions of the Tetrazole Ring
The tetrazole ring is an aromatic heterocycle with four nitrogen atoms, making it electron-rich and susceptible to electrophilic attack. However, the free N-H in 5-substituted 1H-tetrazoles is acidic, comparable to carboxylic acids, and will readily deprotonate in the presence of a base. nih.gov This anionic character makes the tetrazole ring highly reactive towards a wide range of electrophiles. nih.gov
Alkylation is a common electrophilic reaction, but it often leads to a mixture of 1,5- and 2,5-disubstituted products, posing a challenge for regioselectivity. nih.govrsc.org The ratio of these isomers is influenced by the nature of the electrophile, the substituent at the 5-position, and the reaction conditions. For a bulky substituent like the 1-ethyl-1-methylpentyl group, steric hindrance would likely favor the formation of the less hindered 2,5-disubstituted isomer. Studies on the alkylation of 5-substituted tetrazoles via the diazotization of aliphatic amines have shown a preference for the formation of 2,5-disubstituted products. iosrjournals.org
The tetrazole ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. The high electron density of the ring repels nucleophiles. However, the tetrazolyl group can act as a leaving group in some reactions, particularly when the ring is quaternized.
Functionalization at the 5-Position of the Tetrazole Ring
The substituent at the 5-position of the tetrazole ring can be modified through various synthetic strategies, although direct functionalization of an existing alkyl group like 1-ethyl-1-methylpentyl is challenging. More commonly, functionalized tetrazoles are synthesized from corresponding nitriles.
C-H Deprotonation and Subsequent Electrophilic Trapping
For 5-alkyltetrazoles, deprotonation of the C-H bond alpha to the tetrazole ring (the heterobenzylic position) allows for subsequent reaction with electrophiles. This metalation is typically achieved using strong organolithium bases like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi). nih.gov However, for a tertiary alkyl group like 1-ethyl-1-methylpentyl, there are no alpha-hydrogens, making this specific functionalization pathway impossible.
In cases where alpha-hydrogens are present, the resulting lithiated intermediate can be trapped with a variety of electrophiles.
| Electrophile | Product | Yield (%) |
|---|---|---|
| Benzophenone | Alcohol | 85 |
| Acetone | Alcohol | Modest |
| Dimethyl sulfate (B86663) (Me₂SO₄) | Alkylated product | 77 |
| iso-Pentyl bromide | Alkylated product | 90 |
| Allyl bromide | Alkylated product | 90 |
| Weinreb amide | Acylated product | 81 |
Table 1: Examples of electrophilic trapping of lithiated 5-alkyltetrazoles. Yields are indicative and depend on the specific substrate and reaction conditions. nih.gov
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful method for creating a nucleophilic center on an aromatic or heterocyclic ring. wikipedia.org This would involve a 5-halo-tetrazole derivative, which could then be functionalized. The exchange is typically carried out using organolithium reagents at low temperatures. The rate of exchange follows the trend I > Br > Cl. wikipedia.org
For a hypothetical 5-bromo-1-(protected)-tetrazole bearing the 1-ethyl-1-methylpentyl group at a different position, treatment with n-BuLi would lead to the 5-lithiated tetrazole. This intermediate could then react with various electrophiles. A combination of i-PrMgCl and n-BuLi has been shown to be effective for halogen-metal exchange on bromoheterocycles, even in the presence of acidic protons, under non-cryogenic conditions. nih.gov
Regioselective Transformations and Synthetic Utility of Functionalized Derivatives
Achieving regioselectivity in the functionalization of the tetrazole ring is a significant challenge. rsc.org As mentioned, alkylation often yields a mixture of N1 and N2 isomers. The bulky 1-ethyl-1-methylpentyl group at the C5 position would likely exert a strong steric influence, favoring substitution at the N2 position, which is further from the bulky group. The choice of protecting group on the tetrazole nitrogen can also direct the regioselectivity of subsequent reactions.
Functionalized tetrazole derivatives have wide synthetic utility. They can serve as intermediates in the synthesis of other heterocyclic systems and are crucial components in many pharmaceutical compounds. researchgate.net The ability to introduce various functional groups onto the tetrazole scaffold allows for the fine-tuning of their biological and physical properties.
Stability of Organometallic Intermediates in Tetrazole Functionalization
Organolithium intermediates of tetrazoles can be unstable. For instance, 5-lithiated tetrazoles are known to be prone to decomposition. However, studies on the lithiation-substitution of 5-alkyltetrazoles have shown that these intermediates can be successfully trapped with electrophiles, especially when using s-BuLi at low temperatures. nih.gov The presence of a bulky substituent at the 5-position, such as the 1-ethyl-1-methylpentyl group, might influence the stability of such intermediates, though specific data is lacking. The use of continuous flow reactors has been shown to improve the safety and efficiency of these reactions by minimizing the accumulation of unstable intermediates and controlling exotherms. nih.gov
Oxidation and Reduction Pathways for the Tetrazole Moiety
The tetrazole ring is generally stable to a range of oxidizing and reducing agents. rsc.org
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can lead to the degradation of the tetrazole ring. However, the primary site of oxidation in an alkyl-substituted tetrazole would likely be the alkyl side chain, especially if it contains benzylic protons. masterorganicchemistry.com For 5-(1-Ethyl-1-methylpentyl)-5H-tetrazole, which lacks benzylic protons, the alkyl group would be more resistant to oxidation. The tetrazole ring itself is generally considered robust towards oxidation.
Reduction: The tetrazole ring is highly resistant to catalytic hydrogenation. While other functional groups in a molecule can be reduced using catalysts like palladium on carbon (Pd/C) with hydrogen gas, the tetrazole ring typically remains intact under standard hydrogenation conditions. youtube.com This stability allows for the selective reduction of other parts of a molecule containing a tetrazole moiety. Reduction of the tetrazole ring, when it does occur under very harsh conditions, can lead to ring opening and the formation of various nitrogen-containing compounds.
Future Research Directions and Unexplored Avenues for 5 1 Ethyl 1 Methylpentyl 5h Tetrazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of tetrazole derivatives has traditionally relied on methods that can be hazardous and environmentally taxing. jchr.orgjchr.org Future research concerning 5-(1-Ethyl-1-methylpentyl)-5H-tetrazole should prioritize the development of green and sustainable synthetic protocols. benthamdirect.com Key areas of exploration include:
Catalytic Systems: The use of versatile catalytic systems, such as copper (II) complexes, has shown promise in the synthesis of 5-substituted 1H-tetrazoles through [3+2] cycloaddition reactions. jchr.orgjchr.org Future work could focus on optimizing these catalytic systems for the synthesis of this compound, aiming for higher yields and milder reaction conditions. The exploration of nanomaterial-based catalysts, including magnetic and composite nanomaterials, could also offer significant advantages in terms of efficiency, reusability, and waste reduction. rsc.orgrsc.org
Multicomponent Reactions (MCRs): MCRs present a powerful strategy for achieving molecular diversity and complexity in a single step, aligning with the principles of green chemistry by minimizing waste and improving atom economy. benthamdirect.combeilstein-journals.org Investigating novel MCR pathways for the direct synthesis of this compound from readily available starting materials could streamline its production. beilstein-journals.org
Alternative Reaction Media: Moving away from traditional organic solvents towards greener alternatives like water or ionic liquids could significantly reduce the environmental footprint of the synthesis. Research into solvent-free reaction conditions, potentially utilizing microwave or ultrasound assistance, also represents a promising avenue. benthamdirect.com
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Optimized Copper Catalysis | Improved yields, milder reaction conditions, enhanced safety. jchr.orgjchr.org |
| Nanomaterial-Based Catalysis | High efficiency, catalyst reusability, reduced environmental impact. rsc.orgrsc.org |
| Multicomponent Reactions (MCRs) | Increased efficiency, molecular diversity from simple precursors, atom economy. benthamdirect.combeilstein-journals.org |
| Green Solvents/Solvent-Free Conditions | Reduced environmental footprint, potentially faster reaction rates. benthamdirect.com |
Advanced Spectroscopic Techniques for Dynamic Process Analysis
While standard spectroscopic techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are crucial for structural elucidation, future research should employ more advanced methods to study the dynamic behavior of this compound. jchr.orgjchr.org
In-situ Spectroscopy: Techniques such as in-situ IR and NMR spectroscopy could provide real-time monitoring of the synthetic reactions, leading to a better understanding of reaction kinetics and mechanisms. This would be invaluable for optimizing reaction conditions and maximizing yield.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for unambiguous molecular formula determination. mdpi.com Furthermore, techniques like tandem mass spectrometry (MS/MS) could be used to probe the fragmentation pathways of the molecule, offering insights into its stability.
Synchrotron-Based Techniques: High-throughput synchrotron radiation circular dichroism (HT-SRCD) has been used to screen interactions between tetrazole derivatives and biological macromolecules. mdpi.com While outside the scope of non-pharmacological applications, the principle of using advanced light sources to probe subtle interactions can be applied to materials science contexts, for instance, to study the binding of the tetrazole to metal centers in coordination polymers.
Deeper Computational Insights into Reactivity and Stability
Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. nih.gov For this compound, a concerted computational approach could unlock new understanding and guide experimental work.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and thermodynamic stability of the molecule. rsc.orgacs.org This can help in predicting its behavior in different chemical environments and in designing new reactions. For instance, DFT can elucidate the mechanism of its formation and potential decomposition pathways. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the 1-ethyl-1-methylpentyl substituent and its influence on the properties of the tetrazole ring. This is particularly relevant for understanding its interactions in condensed phases or within a material matrix.
Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, it may be possible to predict certain properties of this compound and related derivatives based on their molecular structure. nih.gov This could accelerate the discovery of new tetrazole-based materials with desired characteristics.
| Computational Method | Potential Insights for this compound |
| Density Functional Theory (DFT) | Electronic structure, reactivity, reaction mechanisms, stability. rsc.orgacs.org |
| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions, behavior in materials. |
| QSPR Modeling | Prediction of physical and chemical properties, guiding synthesis of new derivatives. nih.gov |
Expansion of Non-Pharmacological Applications in Materials Science and Catalysis
While much of the research on tetrazoles is driven by their medicinal applications, there is significant untapped potential in materials science and catalysis. rsc.orglifechemicals.com Future investigations into this compound should actively explore these non-pharmacological avenues.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The tetrazole moiety is an excellent ligand for coordinating with metal ions. lifechemicals.comacs.org The bulky and flexible 1-ethyl-1-methylpentyl group could influence the topology and properties of the resulting coordination polymers or MOFs. These materials could be investigated for applications in gas storage, separation, or as sensors. lifechemicals.com
Energetic Materials: Tetrazole derivatives are known for their high nitrogen content and are used in the development of high-energy materials. acs.orgnumberanalytics.com The thermal stability and energetic properties of this compound could be systematically studied to assess its potential in this field.
Organocatalysis: Chiral tetrazoles have been shown to act as effective organocatalysts in asymmetric synthesis. lifechemicals.com While the subject compound is not chiral, the principle of using the tetrazole moiety as a catalytic scaffold could be explored. Functionalization of the alkyl chain could introduce chiral centers, opening up possibilities in asymmetric catalysis.
Surface Modification: The tetrazole group can be used to anchor molecules to surfaces. Investigating the self-assembly of this compound on different substrates could lead to new methods for surface functionalization, with potential applications in electronics or sensor technology.
Q & A
Basic Research Question
- FT-IR : Identifies N–H stretching (3100–3300 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹). Absence of nitrile peaks (~2200 cm⁻¹) confirms cycloaddition completion .
- ¹H/¹³C NMR : Alkyl chain protons (δ 0.8–2.5 ppm) and tetrazole ring carbons (δ 140–160 ppm) are diagnostic. NOESY can resolve stereochemical ambiguities in branched substituents .
- X-Ray Crystallography : Resolves regiochemistry (1H vs. 2H tautomers) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds). For example, 5-pentyl-1H-tetrazole forms layered structures via N–H⋯N interactions .
How does pH stability influence experimental design for this compound?
Basic Research Question
Tetrazoles are stable across a wide pH range (2–12) due to aromatic stabilization of the ring. This allows:
- Aqueous Workup : Safe extraction without decomposition, even under acidic (HCl) or basic (NaOH) conditions .
- Catalytic Applications : Compatibility with pH-sensitive reagents (e.g., enzymes in biocatalysis) .
- Drug Formulation : Predictable stability in physiological pH (7.4), critical for pharmacokinetic studies .
What substitution reactions are feasible at the tetrazole ring’s N-1 position?
Basic Research Question
The N-1 position is nucleophilic and reacts with:
- Alkyl Halides : SN2 reactions yield N-alkylated derivatives (e.g., with 1-bromoethane in acetone/K₂CO₃, 60°C, 12 h) .
- Acyl Chlorides : Form amides (e.g., acetyl chloride in pyridine, room temperature, 2 h) .
- Electrophilic Aromatic Substitution : Limited due to electron-deficient ring; directed ortho-metalation (DoM) strategies may enable functionalization .
What mechanistic insights exist for the formation of 5-alkylated tetrazoles?
Advanced Research Question
- Cycloaddition Mechanism : DFT studies show a concerted [3+2] pathway with azide attack on nitrile carbon, forming a six-membered transition state. Electron-withdrawing groups on nitriles accelerate reactivity .
- Catalytic Role of Lewis Acids : Zn²⁺ polarizes the nitrile triple bond, lowering activation energy by 15–20 kcal/mol .
- Byproduct Analysis : Competing pathways (e.g., tetrazole N-oxide formation) occur under oxidative conditions (H₂O₂, KMnO₄) and require GC-MS monitoring .
How can computational modeling optimize the synthesis of branched 5-alkyltetrazoles?
Advanced Research Question
- DFT Calculations : Predict regioselectivity (e.g., 1H vs. 2H tautomers) and transition-state geometries. B3LYP/6-31G(d) is standard for tetrazole systems .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction kinetics .
- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose routes using branched nitriles (e.g., 1-ethyl-1-methylpentanenitrile) as precursors .
What pharmacological applications are emerging for 5-alkyltetrazoles?
Advanced Research Question
- COX-2 Inhibition : Tetrazole-based hydrazones (e.g., ethyl 2-[(1-methyltetrazol-5-yl)thio]acetate) show IC₅₀ values <1 μM via hydrogen bonding with Arg120 and Tyr355 .
- Antibacterial Agents : 5-Substituted tetrazoles disrupt bacterial membranes; logP values >3.0 enhance lipophilicity and bioavailability .
- Bioisosteres : Replace carboxylic acids (e.g., in sartans) to improve metabolic stability .
How should researchers address contradictions in reported synthetic yields?
Advanced Research Question
Discrepancies arise from:
- Catalyst Loading : Nano-TiCl₄·SiO₂ (5 mol%) vs. ZnBr₂ (20 mol%) yields 70% vs. 55% in cycloadditions .
- Azide Purity : Hydrazoic acid vs. NaN₃ affects byproduct profiles (e.g., triazoles vs. tetrazoles) .
- Workup Protocols : Aqueous extraction removes unreacted nitriles, but prolonged heating induces decomposition .
Resolution : Replicate reactions with in-line FT-IR monitoring and optimize via Design of Experiments (DoE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
